![molecular formula C18H18N2O2S B2913592 3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 321574-38-3](/img/structure/B2913592.png)
3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole
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Overview
Description
“3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound is unsymmetrical .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound due to its structural resemblance to other anti-inflammatory drugs. By modulating specific pathways, it may offer therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Enzyme Inhibition : The sulfonyl group in the molecule suggests possible enzyme inhibition. Investigating its effects on specific enzymes (e.g., kinases, proteases) could lead to novel drug candidates .
Coordination Chemistry and Catalysis
- Palladium Complexes : Recent studies have identified 3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole as an efficient complexing agent for palladium(II). These complexes play a crucial role in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions .
Materials Science and Organic Electronics
- Organic Semiconductors : The π-conjugated structure of this compound makes it interesting for organic electronics. Researchers investigate its use as a semiconductor material in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
Agrochemicals and Plant Growth Regulators
- Plant Hormone Analogs : Analogous to indole-3-acetic acid (a plant hormone), derivatives of this compound might exhibit plant growth regulatory effects. Investigating its impact on plant growth, root development, or stress tolerance is an active area of research .
Analytical Chemistry and Sensors
- Sensor Platforms : Researchers explore the use of this compound in chemical sensors. Its selective interaction with specific analytes could lead to sensitive and specific detection methods .
Photophysics and Luminescent Materials
- Fluorescent Properties : The phenylpyrazole core often exhibits fluorescence. Scientists investigate its luminescent behavior and potential applications in optoelectronic devices or fluorescent probes .
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-3,5-dimethyl-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-18(13-23(21,22)17-11-7-4-8-12-17)15(2)20(19-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTICWQSIYOBRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole |
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